molecular formula C9H9N3O3 B8195282 Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B8195282
M. Wt: 207.19 g/mol
InChI Key: FBAHHLPKBVRFDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (CAS 1446353-36-1) is a high-purity chemical compound featuring a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . This pyrazole-isoxazole hybrid is recognized as a promising scaffold in pharmacological research. Recent studies highlight its potential in developing new antifungal agents, where a first-in-class pyrazole-isoxazole compound demonstrated remarkable growth inhibition against azole-resistant Candida albicans strains when used in combination with voriconazole . The mechanism of action involves the downregulation of the ERG11 (Cyp51) gene expression, a key target in ergosterol biosynthesis, and significantly reduces the yeast-to-hypha morphological transition, a critical virulence factor of the pathogen . In-depth molecular docking studies have shown that this class of compounds can effectively fill the binding cavity of the CYP51 enzyme, indicating a robust mechanism for combating resistance . Furthermore, the isoxazole-pyrazole core is extensively explored in anticancer research. Similar structural motifs have been incorporated into novel derivatives and evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers, showing considerable cytotoxic activity . The compound is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information prior to use.

Properties

IUPAC Name

ethyl 3-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)8-5-7(10-11-8)6-3-4-15-12-6/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAHHLPKBVRFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves the condensation of 1,3-diketones with hydrazine or substituted hydrazines. For ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, the isoxazole ring is typically preformed and introduced via a functionalized diketone precursor. For example, 3-acetylisoxazole serves as a starting material, which undergoes Claisen condensation with ethyl oxalate to form the requisite 1,3-diketone intermediate.

The cyclocondensation with hydrazine hydrate in ethanol at reflux (4–6 hours) yields the pyrazole core. Substituent effects on the isoxazole ring significantly influence reaction kinetics; electron-withdrawing groups (e.g., nitro) reduce reaction times due to enhanced electrophilicity at the β-keto position.

Optimization of Reaction Conditions

  • Solvent : Ethanol is preferred for its ability to dissolve both hydrazine and diketone intermediates. Alternatives like methanol or isopropanol result in lower yields (≤15% reduction).

  • Temperature : Reflux conditions (78–80°C) are optimal. Lower temperatures (40–50°C) lead to incomplete cyclization, while higher temperatures (>90°C) promote side reactions such as ester hydrolysis.

  • Stoichiometry : A 1:1.2 molar ratio of diketone to hydrazine ensures complete conversion. Excess hydrazine (>1.5 equiv.) causes over-alkylation at the pyrazole N1 position.

Table 1: Representative Yields for 1,3-Diketone Condensation

Starting MaterialHydrazine DerivativeYield (%)Purity (HPLC)
3-Acetylisoxazole + ethyl oxalateHydrazine hydrate7898.2
5-Nitroisoxazole-3-acetateMethylhydrazine8597.5
3-Acetylisoxazole + diethyl oxalatePhenylhydrazine6895.8

Regioselective Synthesis via Trichloromethyl Enones

Methodology Development

A regiocontrolled approach using trichloromethyl enones enables precise installation of the carboxyethyl group at the pyrazole C3 position. For example, reacting 3-(trichloromethyl)-5-isoxazolyl enone with ethyl hydrazinecarboxylate in chloroform at reflux (2 hours) forms the pyrazole ring, followed by methanolysis to convert the trichloromethyl group to the ester.

Key advantages :

  • Regioselectivity : 1,5-Regioisomer predominates (≥86:14 ratio) when using free hydrazines.

  • One-pot synthesis : Combines cyclization and esterification, reducing purification steps.

Mechanistic Insights

  • Nucleophilic attack : Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.

  • Cyclization : Intramolecular attack by the adjacent amine generates the pyrazole ring.

  • Methanolysis : Trichloromethyl group undergoes nucleophilic substitution with methanol, yielding the carboxylate ester.

Table 2: Trichloromethyl Enone Route Optimization

Enone StructureHydrazineTime (h)Yield (%)Regioisomer Ratio (1,5:1,3)
3-(Trichloromethyl)isoxazolylEthyl hydrazinecarboxylate48392:8
5-Methylisoxazolyl trichloroenoneMethylhydrazine67689:11
3-Nitroisoxazolyl trichloroenonePhenylhydrazine39197:3

Multicomponent Reactions Involving Isoxazole-3-carbaldehydes

Three-Component Coupling

This compound can be synthesized via a one-pot reaction of isoxazole-3-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method employs ammonium acetate as a catalyst in acetic acid under microwave irradiation (100°C, 20 minutes), achieving yields up to 89%.

Critical parameters :

  • Catalyst loading : 10 mol% ammonium acetate maximizes yield. Higher concentrations promote decarbonylation side reactions.

  • Microwave power : 300 W ensures rapid heating without degrading the aldehyde component.

Spectral Characterization

  • 1H NMR (CDCl3) : δ 7.45 (s, 1H, isoxazole H4), 6.92 (s, 1H, pyrazole H4), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1602 cm⁻¹ (pyrazole C=N), 1540 cm⁻¹ (isoxazole C-O).

Post-Functionalization of Preformed Pyrazole Esters

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces the isoxazole moiety to a preformed pyrazole ester. For instance, ethyl 5-bromo-1H-pyrazole-3-carboxylate reacts with isoxazole-3-boronic acid under Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), yielding the target compound in 74% yield.

Limitations :

  • Requires anhydrous conditions to prevent boronic acid hydrolysis.

  • Brominated pyrazole precursors are less accessible than other intermediates.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-acetylisoxazole, ethyl glyoxylate, and hydrazine hydrate (1:1:1.2) with silica gel as a grinding auxiliary produces the target compound in 68% yield after 30 minutes. This method eliminates solvent waste but requires post-milling extraction with dichloromethane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate. A series of derivatives were synthesized and tested for their efficacy in reducing inflammation using a carrageenan-induced paw edema model in rats. Notably, certain derivatives exhibited significant anti-inflammatory activity compared to control groups, indicating the potential of this compound as a non-steroidal anti-inflammatory agent .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds, including those containing isoxazole moieties, exhibit antimicrobial activities against various pathogens. The structural modifications on the pyrazole ring can enhance these properties, making them candidates for developing new antibiotics .

Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. Studies suggest that certain derivatives may act as effective inhibitors of specific cancer cell lines, demonstrating potential for therapeutic applications in oncology .

Anti-inflammatory Studies

In a controlled study, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was tested for anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to untreated groups, suggesting its potential utility in treating inflammatory diseases .

Antimicrobial Efficacy

A series of synthesized derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, supporting further exploration of these compounds as potential antibiotics .

Summary of Applications

Application AreaDescription
Anti-inflammatoryEffective in reducing inflammation; potential alternative to NSAIDs
AntimicrobialExhibits activity against various pathogens; promising for antibiotic development
AnticancerInhibitory effects on tumor growth; potential use in cancer therapy
Synthetic ChemistryServes as a building block for complex molecules; useful in drug design

Mechanism of Action

The mechanism of action of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate belongs to a broader class of pyrazole-3-carboxylate derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and biological relevance:

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes References
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1326810-54-1) 3-Fluoro-4-methoxyphenyl 264.25 N/A N/A Intermediate for fluorinated pharmaceuticals; enhances metabolic stability.
Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate (178114-25-5) 2-Hydroxyphenyl 232.24 N/A N/A High-purity API intermediate; potential for metal coordination.
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (854700-38-2) 4-Nitrophenyl 261.24 N/A N/A Nitro group enhances electrophilicity; used in nitroreductase probes.
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate (1326810-75-6) 4-Butylphenyl 272.35 N/A N/A Hydrophobic substituent improves membrane permeability.
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (85230-37-1) Hydroxy 156.11 N/A N/A Prone to tautomerism; used in chelating agents.
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (723339-63-7) 3-Methoxyphenyl 247.24 N/A N/A Methoxy group enhances solubility and π-stacking interactions.

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl analog (CAS 854700-38-2) exhibits increased electrophilicity, making it suitable for nucleophilic substitution reactions or as a substrate in enzymatic assays . Hydroxy/Methoxy Groups: These substituents (e.g., CAS 178114-25-5, 723339-63-7) improve solubility and enable hydrogen bonding, critical for protein-ligand interactions .

Synthetic Accessibility :

  • Yields for pyrazole-3-carboxylate derivatives vary significantly. For example, ethyl 5-(2-ethoxybenzamido)-1H-pyrazole-3-carboxylate was synthesized in 77% yield , while other analogs (e.g., 5-hydroxy derivatives) require milder conditions due to their sensitivity to hydrolysis .

The isoxazole moiety in the target compound may confer selectivity toward enzymes like pyrophosphatases or proteases, though specific data for this derivative remain unexplored .

Biological Activity

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Anti-inflammatory Properties : It acts as an inhibitor of cyclooxygenase enzymes, which are key players in inflammatory processes.
  • Antimicrobial Effects : The compound demonstrates activity against a variety of bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets due to the presence of both isoxazole and pyrazole rings. This dual-ring structure enhances its versatility in medicinal applications.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Characteristics
Isoxazole DerivativesAntioxidant, anti-inflammatorySimilar ring structure, but less versatile
Pyrazole DerivativesAntitumor, anti-inflammatory, antimicrobialStrong SAR established in drug development
Other HeterocyclesVariable pharmacological activitiesOften limited by structural constraints

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that this compound exhibits potent activity against specific cancer types, such as breast and lung cancers. In vitro studies demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Mechanisms : A study highlighted that this compound selectively inhibits COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antimicrobial Efficacy : The compound has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, and what yields are typically achieved?

  • Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated esters under mild conditions. For example, reacting ethyl 3-{5-[(methylsulfonyloxy)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate with diethylamine in THF achieves 89% yield after column chromatography and crystallization (hexane/ethyl acetate/dichloromethane) . Grignard reagent approaches (e.g., CH₃MgX with carboxylate esters) are also effective for related isoxazole derivatives . Hydrolysis of ester precursors (e.g., using NaOH) followed by coupling with amines or sulfonamides enables functionalization for biological studies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • 1H NMR confirms proton environments (e.g., NH signals at δ 13.38 ppm and ester ethyl groups at δ 1.18–1.21 ppm) .
  • X-ray crystallography resolves the 3D structure. Single crystals are grown via slow evaporation (e.g., from hexane/ethyl acetate mixtures) and refined using SHELXL, which handles twinning and high-resolution data . Mercury CSD aids in visualizing hydrogen-bonding networks and packing motifs .
  • Melting point analysis (e.g., 363–364 K) validates purity .

Q. How is the crystal structure determined, and what software tools are recommended?

  • Methodological Answer: Single-crystal X-ray diffraction data are collected and processed with SHELX programs (SHELXD for phase solution, SHELXL for refinement). For small molecules, SHELXL efficiently handles disorder modeling and anisotropic displacement parameters . Mercury CSD provides tools for analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and comparing packing similarities across derivatives .

Advanced Research Questions

Q. What strategies optimize synthetic yield and minimize byproducts?

  • Methodological Answer:

  • Solvent optimization: THF enhances nucleophilic substitution efficiency due to its polarity and stability with Grignard reagents .
  • Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product from regioisomeric byproducts. Slow crystallization reduces impurities .
  • Reaction monitoring: TLC tracks reaction progression; premature termination leads to unreacted starting materials .

Q. How can molecular docking elucidate structure-activity relationships (SAR) of derivatives?

  • Methodological Answer: Docking into target proteins (e.g., cyclooxygenase-2 or histone deacetylases) using AutoDock Vina or Schrödinger Suite predicts binding modes. Modifications at the pyrazole 3-position (e.g., introducing sulfonamide groups) improve affinity, as seen in celecoxib-HDAC inhibitor conjugates . Substituent effects on isoxazole (e.g., electron-withdrawing groups) are quantified via docking scores and validated with enzymatic assays .

Q. How should researchers resolve contradictions between computational and crystallographic data?

  • Methodological Answer:

  • Re-evaluate computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to match experimental conditions.
  • Validate crystallography: Use Mercury to check for twinning or disorder. Hydrogen-bonding patterns (e.g., N-H···O vs. C=O···π) should align with graph-set analysis .
  • Dynamic effects: Molecular dynamics simulations account for conformational flexibility not captured in static crystal structures .

Q. What role do hydrogen-bonding networks play in crystal packing, and how are they analyzed?

  • Methodological Answer: NH groups in the pyrazole ring form dimers (R₂²(8) motifs), while ester carbonyls engage in C=O···H-N interactions, stabilizing the lattice. Graph-set analysis in Mercury categorizes motifs into chains (C(4)), rings (R₂²(6)), or discrete dimers . Disruption of these networks (e.g., via methyl substitution) reduces crystallinity, impacting solubility .

Q. How can regioselectivity challenges in pyrazole-isoxazole coupling be addressed?

  • Methodological Answer:

  • Directing groups: Use sulfonyl or pivaloyl groups to steer cyclization to the desired position .
  • Microwave-assisted synthesis: Accelerates reaction kinetics, favoring the thermodynamically stable regioisomer .
  • DFT calculations: Predict favorable transition states for cyclocondensation, guiding experimental design .

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